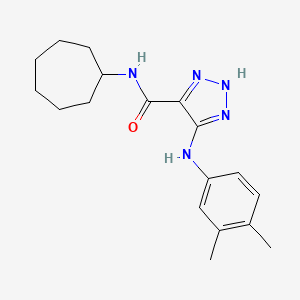

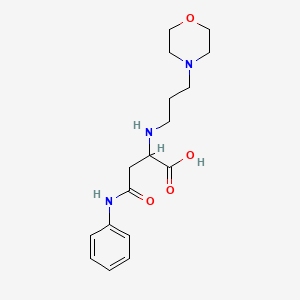

2-((3-Morpholinopropyl)amino)-4-oxo-4-(phenylamino)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Morpholinopropyl)amino)-4-oxo-4-(phenylamino)butanoic acid, also known as MPAA, is a chemical compound that has been found to have significant scientific research applications. MPAA is a synthetic compound that was first synthesized in 2007, and since then, it has been studied for its potential use in various fields of research, including biochemistry, pharmacology, and medicine.

Scientific Research Applications

Synthesis and Biological Activity

Compounds with morpholino and phenylamino groups have been synthesized and evaluated for various biological activities. For instance, a series of 4-aryl-2-N-morpholino-4-oxo-2-butenoic acids were synthesized, showing moderate antimicrobial and analgesic activity. These findings suggest that structurally related compounds, including "2-((3-Morpholinopropyl)amino)-4-oxo-4-(phenylamino)butanoic acid," might also possess similar biological properties (Koz’minykh et al., 2004).

Medicinal Chemistry Applications

In medicinal chemistry, morpholine and its derivatives are explored for their potential as intermediates in the synthesis of pharmaceuticals. For example, 4-(4-Aminophenyl)-3-morpholinone, a key intermediate of the anticoagulant Rivaroxaban, was synthesized from bromobenzene through reactions involving 2-aminoethanol, showcasing the versatility of morpholine-containing compounds in drug synthesis (Luo Lingyan et al., 2011).

Chemical Synthesis and Modification

The reactivity of compounds with morpholine and phenylamino groups towards different reagents opens pathways for chemical synthesis and the creation of novel derivatives. For instance, reactions involving morpholine and amines in the presence of acetic acid or ammonium acetate have led to the synthesis of diverse compounds, including diaminomethylene furanones, indicating that "this compound" could be a versatile precursor in organic synthesis (Yamagata et al., 2002).

properties

IUPAC Name |

4-anilino-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c21-16(19-14-5-2-1-3-6-14)13-15(17(22)23)18-7-4-8-20-9-11-24-12-10-20/h1-3,5-6,15,18H,4,7-13H2,(H,19,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPASZZXACWBMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(CC(=O)NC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N'-[4-(trifluoromethyl)pyridin-2-yl]propanehydrazide](/img/structure/B2615114.png)

![3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B2615123.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2615125.png)

![6-Chloro-2-methyl-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2615127.png)